molecular formula C13H17NO3 B12582929 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- CAS No. 648435-11-4

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-

Cat. No.: B12582929
CAS No.: 648435-11-4
M. Wt: 235.28 g/mol
InChI Key: RNRUMCYWNJHIBB-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry . The presence of both hydroxyl and methoxy groups in its structure suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- typically involves the reaction of N-methyl-2-pyrrolidinone with hydrogen peroxide, followed by hydrolysis . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H21NO3
  • Molecular Weight : 263.33 g/mol
  • CAS Number : 166324-35-2

The compound features a pyrrolidinone ring that contributes to its biological activity and stability. The presence of the methoxyphenyl group enhances its pharmacological properties.

Antitumor Activity

Recent studies have identified 2-Pyrrolidinone derivatives as potential antitumor agents. For instance, a study highlighted the compound's ability to suppress estrogen receptor activity in breast cancer cells, suggesting its use in treating estrogen receptor-positive breast cancer. The compound demonstrated low binding affinity with the estrogen receptor but exhibited antiestrogenic effects that could enhance the efficacy of existing therapies like tamoxifen .

Table 1: Antitumor Activity of 2-Pyrrolidinone Derivatives

CompoundActivityMechanism
Compound 35AntitumorInhibition of ERα activity
Compound XAnti-inflammatoryModulation of PAI-1

Neuroprotective Effects

The neuroprotective properties of pyrrolidinones have been studied extensively. Research indicates that certain derivatives can protect neurons from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments .

Sensitizers in Solar Cells

2-Pyrrolidinone compounds have been utilized as sensitizers in dye-sensitized solar cells (DSSCs). Their unique electronic properties allow for efficient light absorption and energy conversion, contributing to advancements in renewable energy technologies .

Fluorescence Probes

These compounds are also employed as fluorescence probes for detecting heavy metal ions such as chromium (VI). Their ability to form stable complexes with metal ions makes them useful in environmental monitoring applications .

Drug-Likeness and ADME Properties

In silico studies have shown that 2-Pyrrolidinone derivatives possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, indicating their potential as drug candidates. These findings support further development in pharmaceutical applications .

Study on Antitumor Properties

A comprehensive study evaluated the effects of a specific derivative on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations, highlighting the compound's therapeutic potential against hormone-dependent tumors .

Environmental Monitoring Research

Another study focused on the application of pyrrolidinone derivatives as fluorescent sensors for Cr(VI) detection in water samples. The research demonstrated high sensitivity and selectivity, paving the way for practical applications in environmental safety assessments .

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to biological targets, influencing its pharmacological effects. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of both hydroxyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- (CAS No. 648435-11-4) is a compound belonging to the pyrrolidinone family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.29 g/mol
  • CAS Number : 648435-11-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidinone derivatives. Specifically, compounds with similar structures have shown significant activity against various bacterial strains. For instance, derivatives with methoxyphenyl groups exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .

Antioxidant Activity

The antioxidant activity of pyrrolidinone compounds has been evaluated using assays such as the DPPH radical scavenging method. While specific data for 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- is scarce, related compounds in the pyrrolidinone class have demonstrated significant radical scavenging capability, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidinones has been documented in various studies. In vivo models have shown that certain derivatives can inhibit paw edema induced by carrageenan, demonstrating their ability to modulate inflammatory responses . This property could make them valuable in treating conditions characterized by inflammation.

Synthesis and Structural Analysis

The synthesis of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. For example, the compound can be synthesized through a condensation reaction involving appropriate precursors under controlled conditions. The structural integrity and purity of synthesized compounds are often confirmed using techniques like NMR and IR spectroscopy.

Table 1: Summary of Synthesis Steps

StepReaction TypeReagents UsedConditionsYield (%)
1CondensationAnisaldehyde + HydrazineReflux in ethanol82
2CyclizationCarbon disulfide + BaseMicrowave irradiationHigh

Case Study 1: Antimicrobial Evaluation

A study conducted on pyrrolidinone derivatives found that modifications at the phenyl position significantly enhanced antibacterial activity. The introduction of methoxy groups improved solubility and interaction with bacterial cell membranes, leading to increased efficacy against resistant strains .

Case Study 2: In Vivo Anti-inflammatory Assessment

In a rat model, a pyrrolidinone derivative was administered at varying doses to evaluate its anti-inflammatory effects. Results indicated a dose-dependent reduction in edema formation compared to control groups treated with standard anti-inflammatory drugs .

Properties

CAS No.

648435-11-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C13H17NO3/c1-17-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(14)16/h2-5,12,15H,6-9H2,1H3

InChI Key

RNRUMCYWNJHIBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(CCC2=O)O

Origin of Product

United States

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